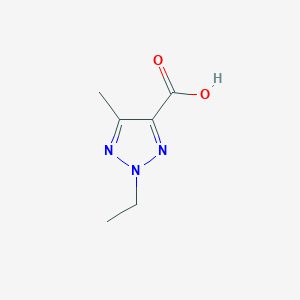

2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a derivative of triazole . Triazoles are five-membered heterocycles with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazoles has been revolutionized by the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Chemical Reactions Analysis

The chemical reactions involving triazoles are diverse. The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Scientific Research Applications

Triazole-Based Scaffolds

5-Amino-1,2,3-triazole-4-carboxylic acid, a molecule related to 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, is utilized in the creation of peptidomimetics and biologically active compounds. These compounds are synthesized using a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, yielding protected triazole amino acids. These amino acids are then used to prepare triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Organic Synthesis Building Blocks

Ethyl 1,2,4-triazole-3-carboxylates, closely related to this compound, are synthesized from carboxylic acid hydrazides and ethyl carbethoxyformimidate. These compounds serve as important building blocks in organic synthesis (Khomenko et al., 2016).

Inhibitors in Chemical Reactions

This compound derivatives are used in various chemical reactions as inhibitors. For example, triazole derivatives have been studied for their efficiency in inhibiting corrosion of metals in acidic media, demonstrating significant inhibition efficiencies (Lagrenée et al., 2002).

Antimicrobial Activity

Some derivatives of this compound exhibit antimicrobial activity. For instance, various 1,2,4-triazole derivatives have been prepared and evaluated for their antimicrobial properties against different bacteria and fungi (Özil et al., 2015).

Synthesis of Novel Compounds

This compound serves as a starting point for synthesizing novel compounds. For example, novel 1,2,4-triazoles containing 2H-pyrano pyridine moiety have been synthesized using this compound, leading to new structures with potential applications in various fields (Kumar et al., 2007).

Mechanism of Action

Target of Action

Triazole compounds, which include this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their ability to mimic amide bonds , which allows them to interact with various biological targets. They are often seen in experimental drug candidates and approved drugs .

Biochemical Pathways

Triazole-pyrimidine hybrid compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

Tetrazoles, which are similar to triazoles, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid may have similar properties.

Result of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .

Action Environment

The synthesis of similar triazole compounds has been achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst , suggesting that the synthesis environment can influence the properties of these compounds.

Properties

IUPAC Name |

2-ethyl-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-9-7-4(2)5(8-9)6(10)11/h3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHPLTRAPHLPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2889190.png)

![N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2889196.png)

![5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2889201.png)

![2-(3,5-dimethylisoxazol-4-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2889205.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2889209.png)

![4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2889212.png)